2,3,6-Trifluoro-4-nitroaniline

Vue d'ensemble

Description

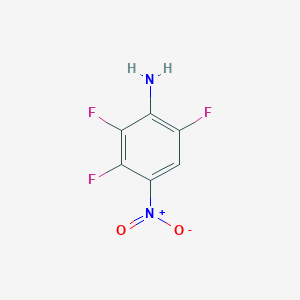

2,3,6-Trifluoro-4-nitroaniline is an aniline derivative characterized by the presence of three fluorine atoms and a nitro group attached to the benzene ring. This compound is primarily used as a building block in chemical synthesis due to its unique structural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trifluoro-4-nitroaniline typically involves the nitration of 2,3,6-trifluoroaniline. The reaction is carried out by slowly adding concentrated sulfuric acid to 2,3,6-trifluoroaniline while maintaining the temperature in an ice bath. Potassium nitrate is then added to the mixture, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2,3,6-Trifluoro-4-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives and reduced forms of the compound .

Applications De Recherche Scientifique

Pharmaceutical Development

Overview:

2,3,6-Trifluoro-4-nitroaniline serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its electronic properties make it suitable for developing drugs targeting specific diseases.

Key Applications:

- Drug Synthesis: The compound is involved in synthesizing various active pharmaceutical ingredients (APIs), particularly those aimed at treating cancer and infectious diseases.

- Targeted Drug Delivery: Research indicates that fluorinated compounds can enhance the selectivity and efficacy of drug delivery systems.

Case Study:

A study published in Molecules highlighted the use of trifluorinated anilines in synthesizing novel anticancer agents. The incorporation of this compound into drug design improved the pharmacokinetic properties of the resulting compounds .

Agricultural Chemicals

Overview:

In agriculture, this compound is utilized as an active ingredient in the formulation of herbicides and fungicides.

Key Applications:

- Herbicide Formulation: Its effectiveness against specific plant pathogens enhances crop protection.

- Plant Growth Regulators: The compound has been identified as an effective ingredient in plant growth regulation, promoting healthy growth with minimal adverse effects on non-target plants .

Data Table: Herbicidal Efficacy

| Compound | Target Pathogen | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Fusarium spp. | 85 | |

| N-nitro-2,4-dichloroaniline | Broadleaf weeds | 75 |

Material Science

Overview:

The fluorinated structure of this compound is advantageous in the development of advanced materials.

Key Applications:

- Polymers and Coatings: The compound contributes to improved chemical resistance and thermal stability in polymer formulations.

- Nanomaterials: Research is ongoing into its role in synthesizing nanostructured materials with enhanced properties for electronics and photonics.

Case Study:

Research published in MDPI demonstrated that incorporating trifluorinated anilines into polymer matrices significantly improved their thermal stability and mechanical properties .

Analytical Chemistry

Overview:

In analytical chemistry, this compound acts as a reagent for various detection methods.

Key Applications:

- Quantitative Analysis: It is used in chromatographic techniques to improve the detection limits of target analytes.

- Spectroscopic Methods: The compound's unique spectral characteristics are exploited in UV-VIS and IR spectroscopy for identifying other chemical substances.

Data Table: Analytical Methods Using this compound

| Method | Application | Sensitivity |

|---|---|---|

| HPLC | Detection of pharmaceutical residues | Low ppm levels |

| UV-VIS Spectroscopy | Quantification of nitro compounds | High sensitivity |

Mécanisme D'action

The mechanism of action of 2,3,6-Trifluoro-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3,4-Trifluoro-6-nitroaniline

- 2-Nitro-4-(trifluoromethyl)aniline

- 3,4-Difluoronitrobenzene

- 2,6-Dibromo-4-nitroaniline

Uniqueness

2,3,6-Trifluoro-4-nitroaniline is unique due to the specific positioning of the fluorine atoms and the nitro group on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it a valuable compound in various synthetic and research applications .

Activité Biologique

2,3,6-Trifluoro-4-nitroaniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular structure of this compound includes three fluorine atoms and a nitro group attached to an aniline backbone. The synthesis typically involves nitration of 2,3,6-trifluoroaniline using nitric acid under controlled conditions to yield the desired nitro derivative.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance, derivatives of 4-nitroaniline have shown potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 4 µg/mL for certain derivatives .

Table 1: Antimycobacterial Activity of Related Compounds

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | Potent |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide (Rifampin-resistant) | 4 | Potent |

| N-nitro-2,4,6-trifluoroaniline | Not evaluated | Unknown |

Cytotoxicity

In studies involving cytotoxicity against various tumor cell lines, modifications to the aniline structure have been shown to enhance cytotoxic effects. For example, introducing electron-withdrawing groups such as nitro or trifluoromethyl significantly increased the cytotoxic potential of related triazene compounds against cancer cell lines .

Table 2: Cytotoxic Activity of Modified Compounds

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| 3-acetyl-1,3-bis(2-chloro-4-nitrophenyl)-1-triazene | 5.46 | Laryngeal carcinoma (cisplatin-resistant) |

| Various 4-nitro-substituted triazenes | Varies | Multiple tumor cell lines |

Plant Growth Regulation

Interestingly, N-nitro-2,4,6-trifluoroaniline has been identified as a potential plant growth regulator. It has shown enhanced root growth in paddy rice at low concentrations compared to other similar compounds .

Table 3: Plant Growth Regulation Activity

| Compound | Concentration (mg/L) | Root Growth Promotion (%) |

|---|---|---|

| N-nitro-2,4,6-trifluoroaniline | 5 | 91.7 |

| N-nitro-2,4,6-trichloroaniline | 5 | 40.0 |

| N-nitro-2,4,6-tribromaniline | 5 | 40.9 |

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the nitro group is known to facilitate electron transfer processes that can lead to oxidative stress in microbial cells or cancer cells.

Case Studies

- Antimycobacterial Activity : A study demonstrated that certain derivatives of nitroanilines exhibited significant activity against drug-resistant strains of M. tuberculosis, suggesting that structural modifications can lead to new therapeutic agents .

- Cytotoxicity in Cancer Research : Research focused on modified triazene compounds revealed that the introduction of nitro groups could convert otherwise inactive compounds into highly cytotoxic agents against resistant cancer cell lines .

Propriétés

IUPAC Name |

2,3,6-trifluoro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-2-1-3(11(12)13)4(8)5(9)6(2)10/h1H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRCFULIICUDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)N)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What distinguishes the mass spectrometry fragmentation pattern of 2,3,6-trifluoro-4-nitroaniline from its isomer, 2,3,5-trifluoro-4-nitroaniline?

A1: The research demonstrates that the position of fluorine atom substitution on the aromatic ring significantly influences the fragmentation pattern of trifluoro-4-nitroaniline isomers during negative-ion electrospray ionization mass spectrometry. Specifically, this compound exhibits efficient neutral loss of nitric oxide (NO), followed by the loss of hydrogen fluoride (HF). [] This fragmentation pathway is not prominent in the 2,3,5-trifluoro-4-nitroaniline isomer, highlighting the importance of fluorine atom arrangement in fragmentation behavior.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.